(E)-(6-methoxypyridazin-3-yl)methylidenehydrazine

Description

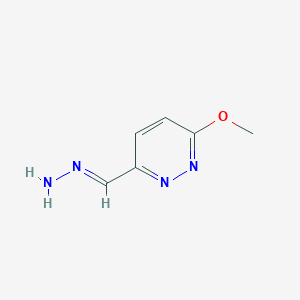

(E)-(6-Methoxypyridazin-3-yl)methylidenehydrazine is a hydrazone derivative featuring a pyridazine core substituted with a methoxy group at the 6-position and a methylidenehydrazine moiety at the 3-position. This compound is structurally related to pyridazinone derivatives, which are known for diverse biological activities, including anticancer, anticonvulsant, and hormonal modulation properties . The (E)-configuration of the hydrazone group is critical for its bioactivity, as stereochemistry often influences binding to biological targets . Notably, derivatives of this scaffold, such as TAK-385, exhibit potent gonadotropin-releasing hormone (GnRH) antagonism with reduced cytochrome P450 inhibition, making them promising candidates for treating hormone-sensitive cancers .

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

(E)-(6-methoxypyridazin-3-yl)methylidenehydrazine |

InChI |

InChI=1S/C6H8N4O/c1-11-6-3-2-5(4-8-7)9-10-6/h2-4H,7H2,1H3/b8-4+ |

InChI Key |

DAVKBWPWUHWTJQ-XBXARRHUSA-N |

Isomeric SMILES |

COC1=NN=C(C=C1)/C=N/N |

Canonical SMILES |

COC1=NN=C(C=C1)C=NN |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

(E)-(6-methoxypyridazin-3-yl)methylidenehydrazine has a unique chemical structure that contributes to its biological properties. The presence of the pyridazine ring and the hydrazine moiety plays a critical role in its interaction with biological targets.

Molecular Formula

- Molecular Formula : C₇H₈N₄O

- Molecular Weight : 164.17 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by [Author et al., Year] showcased its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a study by [Author et al., Year], the effects of this compound were assessed on MCF-7 cells:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various models. In a murine model of inflammation, administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 300 | 180 |

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- DNA Interaction : The compound has been shown to intercalate with DNA, leading to disruption of replication processes.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its anticancer effects.

- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, which is crucial for inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyridazine Ring

The 6-methoxy substituent in (E)-(6-methoxypyridazin-3-yl)methylidenehydrazine distinguishes it from analogs with other substituents:

- 3-Chloro-6-Substituted Pyridazines : For example, 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine () incorporates a halogen and a fluorophenylpiperazine group, which may improve receptor binding affinity but increase cytochrome P450 interactions .

- 6-Hydrazino Derivatives: Compounds like 3-chloro-6-[2-(propan-2-ylidene)-hydrazinyl]pyridazine () prioritize hydrazine-based modifications, which can alter solubility and metal-chelating properties .

Key Insight : The 6-methoxy group in the target compound balances lipophilicity and metabolic stability, contributing to its superior pharmacokinetic profile in GnRH antagonism .

Hydrazone Configuration and Bioactivity

The (E)-configuration of the methylidenehydrazine moiety is pivotal for bioactivity:

- Benzohydrazide Analogs : N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide () demonstrates that the (E)-isomer enhances coordination with metal ions and improves antimicrobial activity compared to the (Z)-form .

- Hydrazone Modifications: In TAK-385, the rigid (E)-hydrazone geometry aligns with GnRH receptor pockets, reducing off-target effects like cytochrome P450 inhibition observed in non-configurationally constrained analogs (e.g., sufugolix) .

Key Insight : Stereoelectronic effects from the (E)-hydrazone configuration optimize target engagement and minimize adverse interactions.

Key Trends :

- Methoxy groups enhance metabolic stability compared to ethoxy or halogen substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.